molecular formula C19H23N3O4S B2458969 N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251698-16-4

N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2458969
CAS No.: 1251698-16-4
M. Wt: 389.47
InChI Key: NZKZHRKAMONKJQ-UHFFFAOYSA-N
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Description

N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-N-(3-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-6-5-7-16(12-15)20(2)19(24)14-21-13-17(8-9-18(21)23)27(25,26)22-10-3-4-11-22/h5-9,12-13H,3-4,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKZHRKAMONKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, with the molecular formula C19H23N3O4S, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research findings.

The compound has a molecular weight of 389.47 g/mol and is characterized by its complex structure, which includes a pyrrolidine ring and a sulfonamide moiety. These structural features are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing pyridine and pyrrolidine rings have shown efficacy against various bacterial strains. A study highlighted that certain thiazolopyridine derivatives demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM . Although specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). These studies typically employ MTT assays to determine cell viability post-treatment. The findings suggest that compounds with sulfonamide groups can induce cytotoxicity in cancer cells, indicating a possible application in cancer therapeutics .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of DNA Gyrase : Molecular docking studies have shown that related compounds can effectively bind to DNA gyrase, an essential enzyme for bacterial DNA replication. The binding interactions often involve hydrogen bonds and hydrophobic interactions, which are crucial for inhibiting bacterial growth .
  • Antifungal Activity : Some pyridine-based derivatives have also exhibited antifungal properties against Candida species and other fungi. This suggests that this compound could potentially share these antifungal characteristics .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Thiazolopyridine Derivatives : This research assessed the antimicrobial and cytotoxic properties of various thiazolopyridine derivatives. Compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, along with promising cytotoxic effects on cancer cell lines .
  • Mannich Bases in Medicinal Chemistry : A review highlighted the broad spectrum of biological activities associated with Mannich bases, including anticancer and antimicrobial effects. The structural diversity within this class allows for tailored modifications that enhance potency and selectivity .

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